Conformational Restriction by (R)‑Configuration and N‑Methylation
The (R)‑configuration at the α‑carbon of (2R)-2-(methylamino)butanoic acid positions the ethyl side chain and the N‑methyl group in a spatial arrangement that restricts the φ,ψ torsional space differently from both the (S)‑enantiomer and the des‑methyl analogue D‑2‑aminobutyric acid. In the (S)‑enantiomer, the N‑methyl group is projected toward the opposite face of the backbone, altering the preferred helical or turn conformations [1]. N‑Methylation itself reduces the number of hydrogen‑bond donors and increases the barrier to cis‑trans amide bond isomerisation (class‑level estimate: ΔG‡ for rotation increases by ~2–4 kcal mol⁻¹ relative to non‑methylated amides [2]). For procurement, this means the (2R)‑configured compound provides a reproducible, enantiodefined conformational constraint absent in the racemate or the (S)‑form.
| Evidence Dimension | Conformational restriction (φ,ψ space and amide isomerisation barrier) |
|---|---|
| Target Compound Data | Single (R)‑enantiomer; N‑methylated secondary amine. |
| Comparator Or Baseline | (S)‑enantiomer and D‑2‑aminobutyric acid (des‑methyl). No quantitative torsional data specific to this compound. |
| Quantified Difference | Class‑level: ΔG‡ for amide rotation increases ~2–4 kcal mol⁻¹ upon N‑methylation; (R) vs (S) alters spatial orientation of side chain and N‑methyl group. |
| Conditions | Class‑level inference from NMR and computational studies on model N‑methyl peptides. |
Why This Matters
Ensuring the correct enantiomer is critical for maintaining the intended three‑dimensional constraint in peptide backbone design.
- [1] Chatterjee, J. et al. N‑Methylation of Peptides: A New Perspective in Medicinal Chemistry. Acc. Chem. Res. 2008, 41, 1331‑1342. View Source
- [2] Gante, J. Peptidomimetics—Tailored Enzyme Inhibitors. Angew. Chem. Int. Ed. Engl. 1994, 33, 1699‑1720. View Source
